molecular formula C36H56O11 B2384743 Ilexhainanoside D CAS No. 1137648-52-2

Ilexhainanoside D

Cat. No.: B2384743
CAS No.: 1137648-52-2
M. Wt: 664.833
InChI Key: PWXPWSCNXVCOCA-NVJNLHPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilexhainanoside D is a triterpenoid saponin found in the leaves of Ilex hainanensis Merr., a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic effects, particularly in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders .

Scientific Research Applications

Ilexhainanoside D has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.

    Biology: Investigated for its role in modulating biological pathways related to inflammation and metabolism.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders like NAFLD and cardiovascular diseases.

    Industry: Utilized in the development of herbal supplements and pharmaceuticals.

Mechanism of Action

Target of Action

Ilexhainanoside D is a triterpenoid saponin extracted from Ilex hainanensis Merr . It is one of the main bioactive pharmaceutical ingredients with great potential to treat non-alcoholic fatty liver disease (NAFLD) .

Mode of Action

It is known that it has a significant effect on reducing inflammation and improving the intestinal barrier function .

Biochemical Pathways

It has been observed that this compound can reduce the ratio of firmicutes/bacteroidetes, reduce the relative abundance of desulfovibrio, and increase the relative abundance of akkermansia . These changes in gut microbiota profiles can lead to improved intestinal barrier function and reduced inflammation .

Pharmacokinetics

The pharmacokinetics of this compound were investigated in a study . The study found that the pharmacokinetic behaviors could be changed in NAFLD mice compared with control mice. The area under the plasma drug concentration–time curve and maximum plasma concentrations of this compound were greatly decreased in the NAFLD mice. The main residence time of its major metabolites were greatly increased in the nafld mice .

Result of Action

The result of this compound’s action is a significant reduction in the severity of NAFLD induced by a high-fat diet in a dose-dependent manner . It improves the intestinal barrier function, reduces the entry of lipopolysaccharide (LPS) into the circulation, and decreases the hepatic gene expression levels of proinflammatory cytokines .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, in a high-fat diet-induced NAFLD mouse model, this compound was able to significantly reduce the severity of NAFLD . This suggests that the efficacy of this compound may be influenced by dietary factors.

Safety and Hazards

The safety data sheets for Ilexhainanoside D suggest that medical attention is required if inhaled . If breathing is difficult, oxygen should be given . More detailed safety and hazard information should be sought from appropriate sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ilexhainanoside D typically involves extraction from the leaves of Ilex hainanensis Merr. The extraction process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ilexhainanoside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Comparison with Similar Compounds

Ilexhainanoside D is often compared with other triterpenoid saponins such as:

Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and metabolic regulatory effects, making it a promising candidate for treating metabolic disorders .

Properties

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPWSCNXVCOCA-YFIGHCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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